Iodoxybenzene

Catalog No.
S562189
CAS No.
696-33-3
M.F
C6H5IO2
M. Wt
236.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoxybenzene

CAS Number

696-33-3

Product Name

Iodoxybenzene

IUPAC Name

iodylbenzene

Molecular Formula

C6H5IO2

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChI Key

BDOLQESNFGCNSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)I(=O)=O

Solubility

0.01 M

Synonyms

iodoxybenzene

Canonical SMILES

C1=CC=C(C=C1)I(=O)=O

Description

The exact mass of the compound Iodoxybenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60684. The United Nations designated GHS hazard class pictogram is Explosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iodoxybenzene is an organoiodine compound with the chemical formula C₆H₅IO₂, characterized by a benzene ring with an iodine atom and two oxygen atoms. It is a pale yellow solid that is known for its strong oxidizing properties, making it useful in various organic synthesis applications. Iodoxybenzene is often produced from the oxidation of iodobenzene and is recognized for its ability to facilitate the transformation of various organic substrates into more complex structures through oxidation reactions .

Due to its reactivity as an oxidizing agent:

  • Oxidation Reactions: It can oxidize alcohols to carbonyl compounds, showcasing its utility in organic synthesis .
  • Reaction with Iodosobenzene: Iodoxybenzene can be synthesized through the oxidation of iodosobenzene using agents such as hypochlorous acid or sodium hypochlorite .
  • Disproportionation: Iodoxybenzene can also be formed by the disproportionation of iodosobenzene, further highlighting its reactivity and versatility in synthetic pathways .

Research indicates that iodoxybenzene exhibits biological activity, particularly in its role as an oxidizing agent. It has been shown to transform certain polycyclic aromatic hydrocarbons, such as phenanthrene, into more reactive forms like phenanthrenequinone. This transformation occurs via a mechanism involving the formation of a 4 + 2 adduct and subsequent C-H bond rupture . The biological implications of these transformations suggest potential applications in environmental chemistry and bioremediation.

Iodoxybenzene can be synthesized through several methods:

  • Oxidation of Iodobenzene: This is typically achieved using Caro's acid (peroxymonosulfuric acid) or hypochlorous acid. The reaction involves treating iodobenzene with these oxidizing agents to yield iodoxybenzene .
  • Disproportionation of Iodosobenzene: Another method involves the disproportionation reaction where iodosobenzene is converted into iodoxybenzene and other products under specific conditions .
  • Bleaching Powder Treatment: Iodoxybenzene can also be synthesized by treating iodosobenzene with bleaching powder, which acts as an oxidizing agent .

Iodoxybenzene finds applications in various fields due to its strong oxidizing properties:

  • Organic Synthesis: It is used as a reagent for the oxidation of alcohols and other functional groups, facilitating the formation of carbonyl compounds.
  • Environmental Chemistry: Its ability to transform polycyclic aromatic hydrocarbons positions it as a potential agent for environmental remediation efforts .
  • Pharmaceutical Chemistry: The compound may be explored for its potential use in synthesizing biologically active molecules.

Studies on iodoxybenzene's interactions reveal its effectiveness as an oxidizing agent in various chemical transformations. For instance, it has been utilized in reactions involving phosphorous compounds, demonstrating its capacity to facilitate oxidation reactions under controlled conditions . Additionally, iodoxybenzene's interactions with different substrates highlight its versatility and importance in synthetic organic chemistry.

Iodoxybenzene shares similarities with several other organoiodine compounds. Here are some notable comparisons:

CompoundStructureUnique Features
IodobenzeneC₆H₅ISimplest aryl iodide; used as a precursor for iodoxybenzene .
IodosobenzeneC₆H₅IOIntermediate that can disproportionate to form iodoxybenzene; less stable than iodoxybenzene .
Iodobenzene DichlorideC₆H₄Cl₂IA chlorinated derivative that acts as an oxidant; reacts to form iodoxybenzene .
Benzyl AlcoholC₆H₅CH₂OHCommon alcohol that can be oxidized by iodoxybenzene to form benzaldehyde .

The uniqueness of iodoxybenzene lies in its dual role as both an oxidizing agent and a product derived from simpler organoiodine compounds, making it a valuable tool in synthetic chemistry. Its ability to facilitate complex transformations while maintaining stability distinguishes it from other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

235.93343 g/mol

Monoisotopic Mass

235.93343 g/mol

Heavy Atom Count

9

LogP

-1.33 (LogP)

UNII

K5D68AG7XA

GHS Hazard Statements

H201 ****: Explosive;
mass explosion hazard [Danger Explosives]

Pictograms

Explosive

Other CAS

696-33-3

Wikipedia

Iodoxybenzene

Dates

Modify: 2023-07-20

Explore Compound Types